2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
The compound "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" represents a complex chemical structure, encompassing diverse functional groups like pyridine, piperidine, and pyrimidine rings along with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" typically involves multi-step organic synthesis methods. The general approach includes:
Formation of the pyrimidine ring.
Introduction of the trifluoromethyl group via nucleophilic substitution.
Attachment of the piperidine moiety through nucleophilic substitution.
Incorporation of the 3-methylpyridin-2-yloxy group via etherification.
Each step requires precise control of reaction conditions, including temperature, pH, and solvent selection, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors, optimized reaction conditions, and advanced purification techniques like chromatography and crystallization might be employed to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridine ring to more oxidized forms.
Reduction: : Reduction of functional groups such as nitro groups if present.
Substitution: : Halogenation or alkylation of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, halogens.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield pyridine N-oxides, while substitution could introduce various alkyl groups into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an important building block for designing new molecules with potential catalytic and electronic properties.
Biology
Biologically, derivatives of this compound are explored for their ability to interact with enzymes and proteins, influencing various biochemical pathways.
Medicine
Medically, this compound is investigated for its potential use in drug development, targeting conditions such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound could be used in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The compound's pyrimidine ring structure facilitates binding to nucleic acid components, potentially interfering with DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(3-Ethylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
2-(4-{[(3-Methylpyridin-2-yl)thio]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to these similar compounds, "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" is unique due to its specific combination of functional groups which confer distinct chemical reactivity and biological activity. The presence of the ether linkage differentiates it from its thioether counterparts, influencing its overall stability and solubility.
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-3-2-7-21-15(12)25-11-13-5-9-24(10-6-13)16-22-8-4-14(23-16)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWHWRZKPZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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